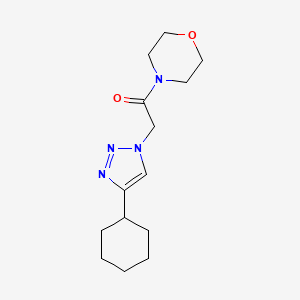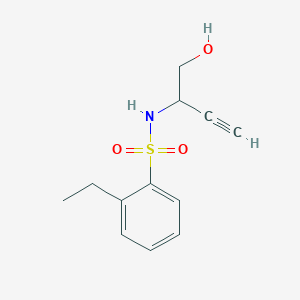
6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile is a heterocyclic compound that features a morpholine ring, a pyrimidine ring, and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved by reacting 1,2-amino alcohols with α-haloacid chlorides under coupling, cyclization, and reduction conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The morpholine ring can act as a hydrogen bond acceptor, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Benzylmorpholin-4-yl)-2-methylpyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
6-(3-Benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile is unique due to its combination of a morpholine ring, a pyrimidine ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
6-(3-benzylmorpholin-4-yl)-2-ethylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-17-20-15(12-19)11-18(21-17)22-8-9-23-13-16(22)10-14-6-4-3-5-7-14/h3-7,11,16H,2,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYGQFCJUNYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCOCC2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate](/img/structure/B6750159.png)
![N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750167.png)
![N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6750170.png)
![[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone](/img/structure/B6750172.png)
![Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate](/img/structure/B6750186.png)
![1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B6750188.png)
![1-[2-(Dimethylamino)ethyl]-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one](/img/structure/B6750189.png)
![4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one](/img/structure/B6750192.png)

![(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750222.png)
![(2S)-3-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(2,2,2-trifluoroethylamino)butanamide](/img/structure/B6750231.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide](/img/structure/B6750235.png)
![2-(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]acetamide](/img/structure/B6750261.png)

